2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate
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Overview
Description
1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine: is a phospholipid compound commonly found in biological membranes. It is an aminophospholipid, which means it contains an amino group attached to the phospholipid. This compound plays a crucial role in maintaining the structural integrity and fluidity of cell membranes. It is also involved in various cellular processes such as autophagy, cell division, and protein folding .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with palmitoleic acid, followed by the phosphorylation of the resulting diacylglycerol with ethanolamine. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine involves large-scale esterification and phosphorylation processes. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality phospholipids suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The double bonds in the palmitoleic acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated phospholipids.
Substitution: Various substituted phospholipids with modified amino groups.
Scientific Research Applications
1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid behavior and interactions in membranes.
Biology: It plays a role in membrane dynamics, autophagy, and cell signaling pathways.
Medicine: It is used in the development of liposomal drug delivery systems and as a component in lipid-based formulations.
Mechanism of Action
1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine exerts its effects by integrating into cell membranes and influencing their fluidity and permeability. It interacts with various membrane proteins and lipids, modulating their functions. The compound also plays a role in autophagy by facilitating the formation of autophagosomes, which are essential for the degradation of cellular components .
Comparison with Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: This compound has saturated fatty acid chains, making it less fluid compared to 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine: This compound has unsaturated oleic acid chains, providing different fluidity and packing properties in membranes.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine: This compound has saturated stearic acid chains, resulting in higher melting points and less fluid membranes.
Uniqueness: 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition, which provides a balance between fluidity and stability in membranes. Its role in autophagy and protein folding also distinguishes it from other phospholipids .
Properties
Molecular Formula |
C37H70NO8P |
---|---|
Molecular Weight |
687.9 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C37H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,35H,3-12,17-34,38H2,1-2H3,(H,41,42)/b15-13-,16-14-/t35-/m1/s1 |
InChI Key |
PGPMCWZMPPZJML-NAFNZUQFSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
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